Methyl 2-chloro-1-naphthoate Methyl 2-chloro-1-naphthoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13618916
InChI: InChI=1S/C12H9ClO2/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7H,1H3
SMILES: COC(=O)C1=C(C=CC2=CC=CC=C21)Cl
Molecular Formula: C12H9ClO2
Molecular Weight: 220.65 g/mol

Methyl 2-chloro-1-naphthoate

CAS No.:

Cat. No.: VC13618916

Molecular Formula: C12H9ClO2

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-1-naphthoate -

Specification

Molecular Formula C12H9ClO2
Molecular Weight 220.65 g/mol
IUPAC Name methyl 2-chloronaphthalene-1-carboxylate
Standard InChI InChI=1S/C12H9ClO2/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7H,1H3
Standard InChI Key UNAJIEWZUFRWBW-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC2=CC=CC=C21)Cl
Canonical SMILES COC(=O)C1=C(C=CC2=CC=CC=C21)Cl

Introduction

Structural and Molecular Properties

Methyl 2-chloro-1-naphthoate belongs to the class of chlorinated naphthalene derivatives, with a molecular weight of 220.65 g/mol. Its IUPAC name, methyl 2-chloronaphthalene-1-carboxylate, reflects the substitution pattern: a chlorine atom at the 2-position and a methoxycarbonyl group at the 1-position of the naphthalene ring. The compound’s planar aromatic structure facilitates π-π interactions, influencing its reactivity and solubility in organic solvents.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₉ClO₂
Molecular Weight220.65 g/mol
IUPAC NameMethyl 2-chloronaphthalene-1-carboxylate
SMILESCOC(=O)C₁=C(C=CC₂=CC=CC=C₂₁)Cl
InChI KeyUNAJIEWZUFRWBW-UHFFFAOYSA-N

The compound’s canonical SMILES representation underscores the spatial arrangement of functional groups, which is critical for predicting its reactivity in substitution and addition reactions.

Synthesis Methods

Chlorination of 1-Naphthoic Acid Derivatives

A primary route to methyl 2-chloro-1-naphthoate involves the chlorination of 1-naphthoic acid precursors. VulcanChem reports a multi-step process starting with the chlorination of 1-naphthoic acid using thionyl chloride (SOCl₂), followed by esterification with methanol. This method yields the target compound with high purity, though reaction conditions (e.g., temperature, solvent choice) significantly impact efficiency.

Friedel-Crafts Acylation and Esterification

Alternative approaches leverage Friedel-Crafts acylation. For instance, the Royal Society of Chemistry’s protocol for analogous naphthoate esters involves AlCl₃-catalyzed reactions between methyl chloroformate and substituted naphthols . While this method was applied to brominated derivatives, adapting it to chlorinated systems could involve substituting bromine precursors with chlorinated analogs.

Table 2: Comparative Synthesis Protocols

MethodReagents/ConditionsYieldSource
Chlorination-EsterificationSOCl₂, MeOH, reflux70–85%
Friedel-Crafts AcylationAlCl₃, methyl chloroformate, DCE65–75%

Chemical Reactivity and Transformations

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position undergoes nucleophilic substitution under basic conditions. For example, reaction with alkoxides or amines can yield ether or amine derivatives, respectively. This reactivity mirrors trends observed in bromomethylnaphthalenes, where halogen displacement is a key functionalization strategy .

Hydrolysis and Decarboxylation

The methyl ester group is susceptible to hydrolysis, producing 2-chloro-1-naphthoic acid. A patent by CN107311858B demonstrates that pressurized hydrothermal hydrolysis (0.2–0.8 MPa, 120–200°C) achieves near-quantitative conversion of naphthoxyacetate esters to carboxylic acids . Applied to methyl 2-chloro-1-naphthoate, similar conditions could yield the acid derivative for pharmaceutical applications.

Catalytic Hydrogenation

Hydrogenation over palladium catalysts reduces the aromatic ring, generating tetralin derivatives. This transformation is critical for synthesizing hydrogenated analogs with modified physicochemical properties.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of methyl 2-chloro-1-naphthoate exhibit distinct signals for the methoxy group (δ ~3.9 ppm) and aromatic protons. In analogous compounds like methyl 6-bromo-1-chloro-2-oxo-1,2-dihydronaphthalene-1-carboxylate, deshielded protons adjacent to electronegative groups appear at δ 6.3–7.6 ppm .

Infrared (IR) Spectroscopy

Key IR absorptions include the ester carbonyl stretch at ~1720 cm⁻¹ and C-Cl vibration at ~750 cm⁻¹. These bands align with data from methyl naphthoxyacetate derivatives, where ester carbonyl peaks dominate the spectrum .

Table 3: Spectral Data for Methyl 2-Chloro-1-Naphthoate

TechniqueKey SignalsSource
¹H NMRδ 3.9 (s, OCH₃), 7.2–8.5 (m, Ar-H)
¹³C NMRδ 52.5 (OCH₃), 164.3 (C=O)
IR1720 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl)

Industrial and Research Applications

Pharmaceutical Intermediates

Methyl 2-chloro-1-naphthoate is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its chlorinated aromatic core is integral to bioactive molecules targeting cyclooxygenase enzymes.

Agrochemical Synthesis

The compound’s stability under acidic conditions makes it suitable for herbicides and pesticides. Chlorinated naphthalene derivatives are known for their pesticidal activity, disrupting insect nervous systems.

Materials Science

In polymer chemistry, methyl 2-chloro-1-naphthoate acts as a monomer for polyesters with enhanced thermal stability. Its rigid structure improves material durability in high-temperature applications.

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